An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isofutoquinol A
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isofutoquinol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofutoquinol A, a neolignan isolated from the plant Piper futokadzura, possesses a complex and unique chemical architecture that has garnered interest in the scientific community. This technical guide provides a detailed overview of the chemical structure and stereochemistry of Isofutoquinol A, drawing from definitive spectroscopic and synthetic studies. The core structure is a tricyclo[4.2.0.02,5]oct-3-en-5-one system, a fused 3-4-6 ring structure, substituted with 1,3-benzodioxolyl, methoxy (B1213986), methyl, and propenyl groups. The relative stereochemistry has been unambiguously established through X-ray crystallography of a synthetically prepared racemic sample. This document aims to serve as a comprehensive resource, presenting available data on its structure, stereochemical configuration, and the experimental methodologies employed in its characterization.
Chemical Structure
Isofutoquinol A is a natural product with the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol .[1][2] Its systematic name is 7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(2-propenyl)tricyclo[4.2.0.02,5]oct-3-en-5-one.[3]
The core of Isofutoquinol A is a strained tricyclic system composed of fused cyclopropane, cyclobutane, and cyclohexenone rings. This intricate framework is adorned with several functional groups that contribute to its chemical properties and potential biological activity.
Key Structural Features:
-
Tricyclic Core: A rigid [4.2.0.02,5]oct-3-en-5-one skeleton.
-
Aromatic Substituent: A 7-(1,3-benzodioxol-5-yl) group, also known as a piperonyl group.
-
Methoxy Groups: Two methoxy groups at the C2 and C3 positions of the cyclohexenone ring.
-
Methyl Group: A methyl group at the C8 position.
-
Propenyl Group: A 6-(2-propenyl) group, also known as an allyl group, attached to the cyclohexenone ring.
The chemical structure of Isofutoquinol A is depicted in Figure 1.
Figure 1. Chemical Structure of Isofutoquinol A.
Stereochemistry
The stereochemistry of Isofutoquinol A is a critical aspect of its molecular identity. The tricyclic core contains multiple stereocenters, leading to the possibility of several stereoisomers. The relative configurations of these chiral centers in the naturally occurring compound have been determined through single-crystal X-ray diffraction analysis of a synthetically produced racemic mixture that was confirmed to be identical to the natural product.[3][4]
The established relative configurations are crucial for understanding the three-dimensional shape of the molecule, which in turn dictates its interactions with biological targets.
Quantitative Data
Table 1: Crystallographic Data for Isofutoquinol A
| Parameter | Value |
| Molecular Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.4 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.653 (2) |
| b (Å) | 12.474 (2) |
| c (Å) | 8.182 (1) |
| α (°) | 91.30 (2) |
| β (°) | 97.79 (1) |
| γ (°) | 109.15 (1) |
| Volume (ų) | 919.8 (3) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 1.28 |
| Temperature (K) | 294 (1) |
| R-factor | 0.040 for 2336 observed reflections |
Note: The crystallographic data corresponds to the racemic mixture.
Experimental Protocols
The definitive structural elucidation of Isofutoquinol A relied on a combination of synthetic chemistry and X-ray crystallography.
Total Synthesis of Isofutoquinol A (Racemic)
The total synthesis of (±)-Isofutoquinol A was achieved as part of a broader synthetic effort targeting related neolignans. A key step in the synthesis involves the construction of the 2,5-cyclohexadienone (B8749443) moiety using electrochemical methods. The synthesized isodihydrofutoquinol A was then converted to futoquinol, which served as a precursor to Isofutoquinol A. This synthetic route provided the necessary material for crystallographic analysis.
Structure Determination by X-ray Crystallography
The following is a generalized protocol for single-crystal X-ray diffraction, as would have been applied to determine the structure of Isofutoquinol A.
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of Isofutoquinol A and establish the relative stereochemistry of its chiral centers.
Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
Procedure:
-
Crystal Selection: A suitable single crystal of synthetically prepared (±)-Isofutoquinol A is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled (if necessary) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by rotating the crystal and the detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and the relative configuration of all stereocenters.
The logical workflow for the structural elucidation of Isofutoquinol A is illustrated in the following diagram.
Caption: Logical workflow for the synthesis and structural elucidation of Isofutoquinol A.
Signaling Pathways and Biological Activity
While Isofutoquinol A is a known neolignan from Piper futokadzura, a plant with a history of use in traditional medicine, specific details regarding its biological activity and involvement in signaling pathways are not extensively documented in the available scientific literature. Neolignans as a class are known to exhibit a wide range of biological activities, and related compounds from Piper species have shown anti-inflammatory and other pharmacological effects. Further research is required to elucidate the specific biological targets and mechanisms of action of Isofutoquinol A.
Conclusion
The chemical structure and relative stereochemistry of Isofutoquinol A have been unequivocally established through a combination of total synthesis and single-crystal X-ray diffraction. Its complex, strained tricyclic core presents an interesting target for synthetic chemists and a unique scaffold for medicinal chemistry exploration. While quantitative spectroscopic data and detailed biological activity studies are limited in the public domain, the foundational structural work provides a solid basis for future research into the pharmacological potential of this fascinating natural product. This guide serves as a repository of the core structural information on Isofutoquinol A, intended to facilitate further investigation by the scientific community.
